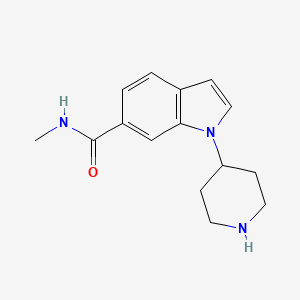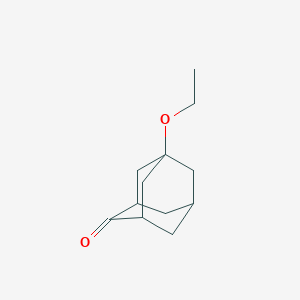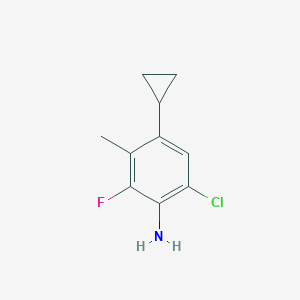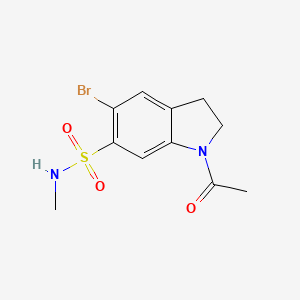
5-bromo-6-(methylsulfamoyl)-N-acetylindoline
Descripción general
Descripción
5-bromo-6-(methylsulfamoyl)-N-acetylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline typically involves several steps. One common method is the electrophilic substitution of the aromatic core of indoline at the C-5 position using brominating agents . The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) bromide. Industrial production methods may involve large-scale bromination reactions followed by purification processes to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
5-bromo-6-(methylsulfamoyl)-N-acetylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparación Con Compuestos Similares
5-bromo-6-(methylsulfamoyl)-N-acetylindoline can be compared with other indoline derivatives such as:
5-bromoindole-2-carboxylic acid hydrazone: This compound also contains a bromine atom at the C-5 position and has shown anticancer activity.
5-methylsulfamoyl-N-acetylindoline: Similar to this compound but lacks the bromine atom, which may affect its biological activity and chemical reactivity.
The presence of the bromine atom in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
107144-43-4 |
|---|---|
Fórmula molecular |
C11H13BrN2O3S |
Peso molecular |
333.20 g/mol |
Nombre IUPAC |
1-acetyl-5-bromo-N-methyl-2,3-dihydroindole-6-sulfonamide |
InChI |
InChI=1S/C11H13BrN2O3S/c1-7(15)14-4-3-8-5-9(12)11(6-10(8)14)18(16,17)13-2/h5-6,13H,3-4H2,1-2H3 |
Clave InChI |
NMLHNSZQOBHRSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NC)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
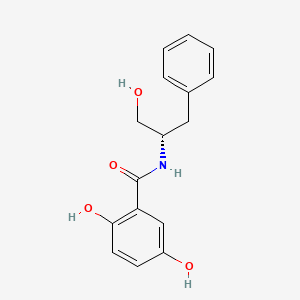

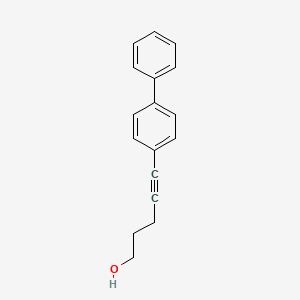
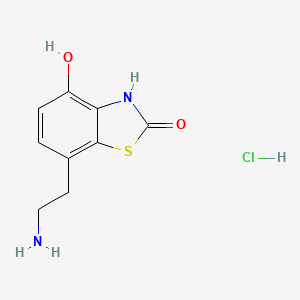
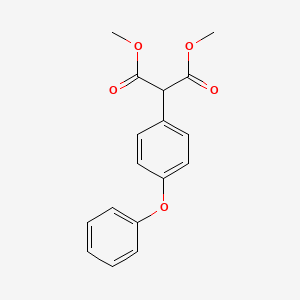
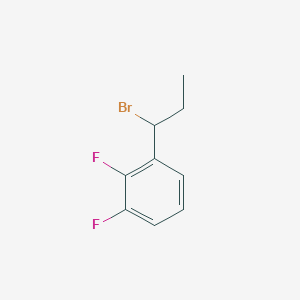
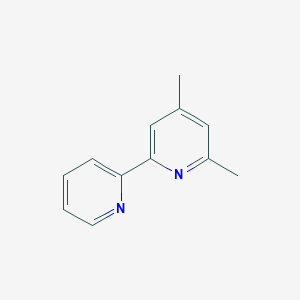
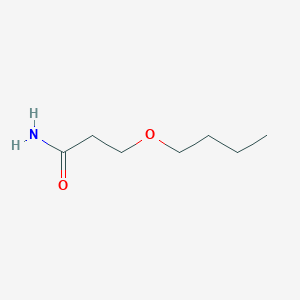
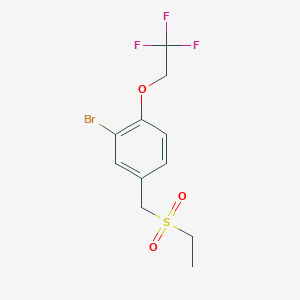
![2-(3-Methoxy-4-nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8313648.png)
![2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]thiazole](/img/structure/B8313650.png)
